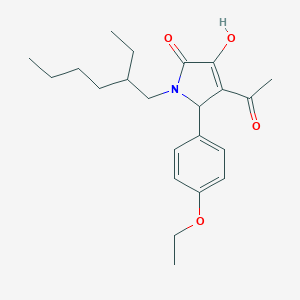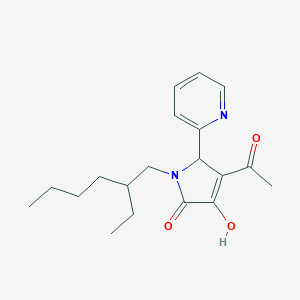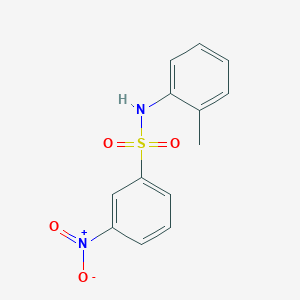
N-(2-methylphenyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-3-nitrobenzenesulfonamide, also known as N-(o-tolyl)-3-nitrobenzenesulfonamide or NSC 655649, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the family of sulfonamides, which are known for their antibacterial properties. However, this compound has been found to exhibit a range of other biological activities as well, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Photosensitive Protecting Groups
N-(2-methylphenyl)-3-nitrobenzenesulfonamide is explored in the context of photosensitive protecting groups. Its utility is evident in synthetic chemistry where photosensitive protecting groups play a pivotal role. These groups, including 2-nitrobenzyl, 3-nitrophenyl, and others, show promise in advancing synthetic methodologies by providing controlled activation or deactivation under light exposure (Amit, Zehavi, & Patchornik, 1974).
Synthesis of Cyclic Compounds
The chemical serves as a building block in the synthesis of novel cyclic compounds, demonstrating its importance in the creation of multifunctional cycloalkyne agents and polyheterocyclic compounds. These compounds are significant for their potential applications in developing new pharmaceuticals and functional molecules (Kaneda, 2020).
Advanced Oxidation Processes
In environmental science, this compound-related compounds are investigated for their degradation via advanced oxidation processes (AOPs). This research is crucial for understanding the breakdown and removal of persistent organic pollutants in water treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Removal of NDMA Precursors
The compound is also relevant in studies focusing on the removal of N-Nitrosodimethylamine (NDMA) and its precursors from water and wastewater. Understanding the formation mechanisms and effective removal strategies of such compounds is vital for improving water treatment practices and reducing potential health risks (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).
Environmental and Food Analysis
In the realm of analytical chemistry, derivatives of this compound are utilized in developing assays for detecting environmental pollutants and food safety analysis. These methods are critical for monitoring and ensuring the safety of food and environmental resources (Fránek & Hruška, 2018).
Novel Brominated Flame Retardants
Research into novel brominated flame retardants (NBFRs) includes the study of compounds related to this compound. These studies aim to understand the occurrence, environmental fate, and potential risks of NBFRs in various matrices, emphasizing the need for safer and more environmentally friendly flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-5-2-3-8-13(10)14-20(18,19)12-7-4-6-11(9-12)15(16)17/h2-9,14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBNIELWCMBOEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-pyridin-2-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B506024.png)
![3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B506025.png)
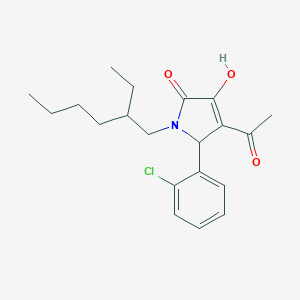
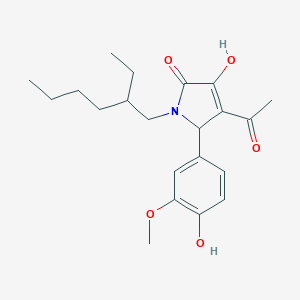
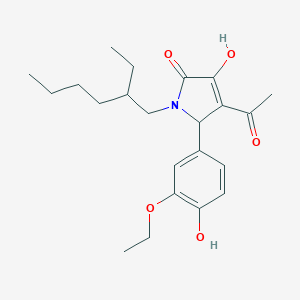
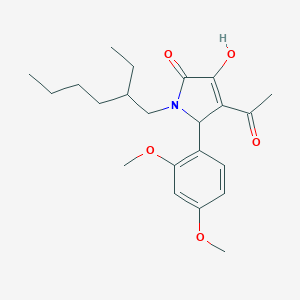
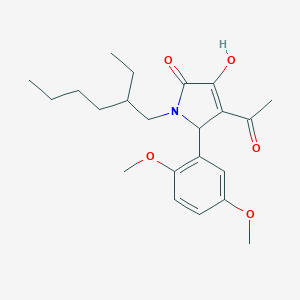
![methyl 4-[3-acetyl-1-(2-ethylhexyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B506034.png)




